

Compound Overview & Key Properties

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Compound Focus: PqsR-IN-3

Cat. No.: S12863442

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The table below summarizes the core characteristics of **PqsR-IN-3** for quick reference.

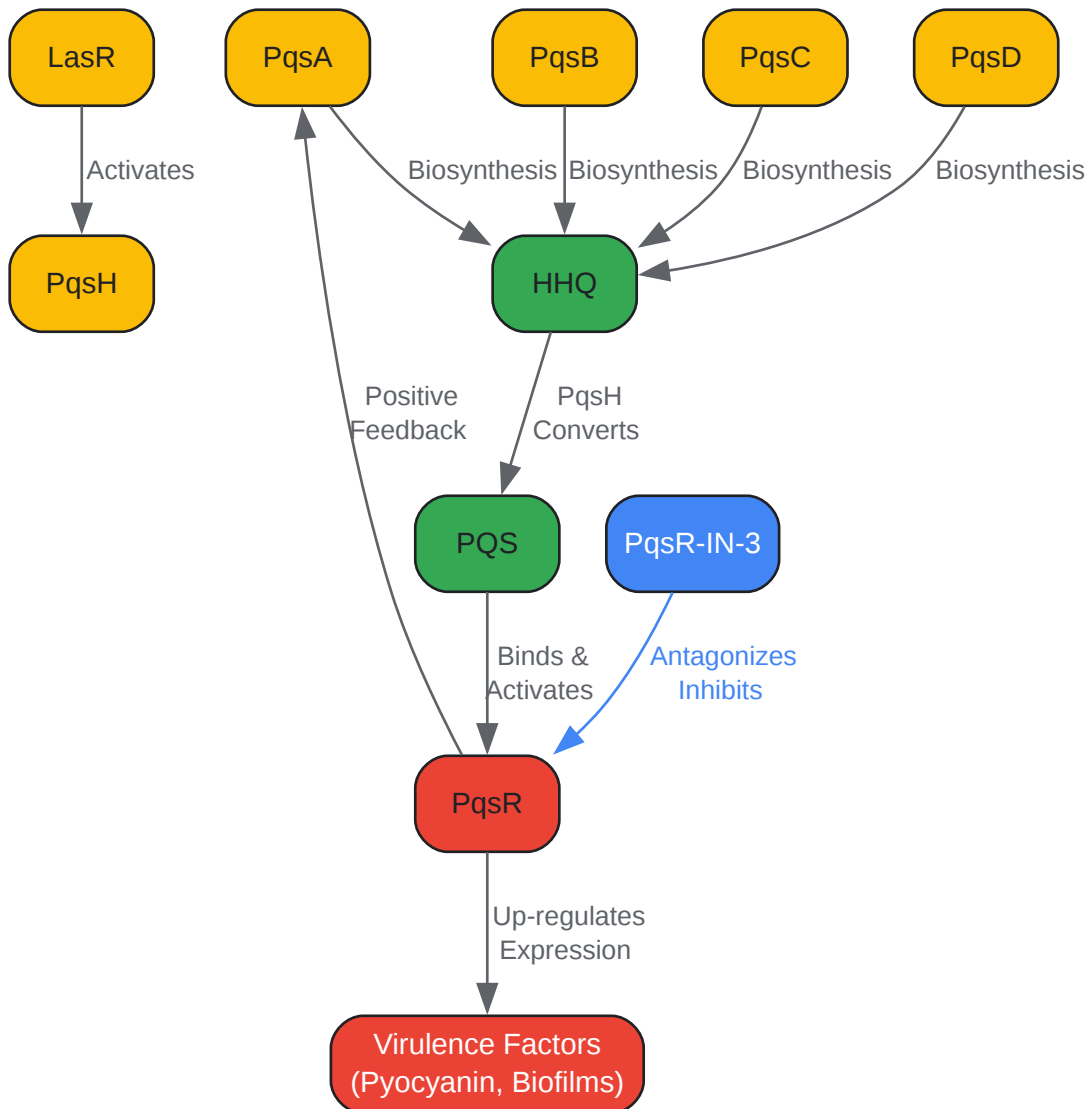
Property	Description
Bioactivity & Target	Potent, selective inhibitor of the PqsR quorum-sensing system in <i>P. aeruginosa</i> ; reduces virulence factor pyocyanin production and inhibits biofilm synthesis [1].
Potency (IC50)	3.7 µM (pqs system); 2.7 µM (virulence factor pyocyanin) [1].
Molecular Formula	C ₂₃ H ₂₃ N ₅ O ₃ [1].
Molar Mass	417.46 g/mol [1].
CAS Number	2581109-51-3 [2].
Physical Form	White to off-white solid powder [2].
Solubility (DMSO)	Approximately 100 mg/mL (~321.18 mM) [2].

Mechanism of Action & Signaling Pathway

PqsR-IN-3 acts by inhibiting the PqsR receptor (also known as MvfR), a key player in the **alkylquinolone-based quorum sensing (QS)** system of *P. aeruginosa* [3] [4]. This system hierarchically follows the Las and

Rhl QS systems [3].

The diagram below illustrates the Pqs signaling pathway and the inhibitory role of **PqsR-IN-3**.



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Experimental Guidelines & Troubleshooting

Here is practical guidance and troubleshooting for common experimental issues.

Solubility and Stock Solution Preparation

- **Primary Solvent:** DMSO is the recommended solvent. Prepare a 100 mM stock solution by dissolving 4.17 mg of **PqsR-IN-3** in 100 μ L of DMSO [2].
- **Storage:** Aliquot and store the DMSO stock solution at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Avoid repeated freeze-thaw cycles [2].

In Vivo/In Vitro Formulation

For experiments requiring aqueous solutions (e.g., in animal studies), the DMSO stock must be further diluted using a suitable formulation. Below are two common injection formulations [2]:

Formulation	Composition (DMSO:PEG300:Tween 80:Saline)
Injection 1	10 : 5 : 85
Injection 2	10 : 40 : 5 : 45

Example Preparation for Injection 1:

- Take 10 μ L of the 100 mM DMSO stock solution.
- Add 5 μ L of Tween 80 and mix.
- Add 85 μ L of physiological saline (0.9% NaCl) and mix thoroughly to obtain a clear solution.

Common Issues and Solutions

Problem	Potential Cause	Solution & Preventive Measures
Poor Solubility in Aqueous Buffers	High DMSO concentration required to maintain solubility.	Use the formulations above. Always prepare a fresh working solution from the DMSO stock for each experiment and verify the solution is clear before use [2].

Problem	Potential Cause	Solution & Preventive Measures
Unexpectedly Low Activity	Compound degradation; incorrect concentration; inhibited cellular uptake.	Use fresh stock solutions. Verify experimental concentration and ensure DMSO concentration in final assay is $\leq 1\%$ (v/v) to minimize cytotoxicity. Include a positive control (e.g., known PqsR antagonist [5] [6]) to validate the assay system.
hERG Inhibition Concern	PqsR-IN-3 inhibits hERG ($IC_{50} = 109.01 \mu\text{M}$) [2].	This may limit therapeutic development but is often irrelevant for <i>in vitro</i> mechanistic studies. Be aware of this off-target effect when interpreting phenotypic data.

Key Experimental Notes

- **Synergistic Effects:** **PqsR-IN-3** shows synergistic effects with antibiotics like Ciprofloxacin and Tobramycin [1]. Consider combination studies to enhance anti-virulence outcomes.
- **Cytotoxicity:** The compound has a low cytotoxic profile in A549 human lung cells [1], making it suitable for cell-based infection models.

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